molecular formula C18H21ClN2O2 B4964091 N'-(ADAMANTANE-1-CARBONYL)-3-CHLOROBENZOHYDRAZIDE

N'-(ADAMANTANE-1-CARBONYL)-3-CHLOROBENZOHYDRAZIDE

Cat. No.: B4964091
M. Wt: 332.8 g/mol
InChI Key: RPTOAEYXULGJPP-UHFFFAOYSA-N
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Description

N’-(ADAMANTANE-1-CARBONYL)-3-CHLOROBENZOHYDRAZIDE is a compound that features an adamantane core, a 3-chlorobenzohydrazide moiety, and a carbonyl group Adamantane derivatives are known for their unique structural properties, which contribute to their stability and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(ADAMANTANE-1-CARBONYL)-3-CHLOROBENZOHYDRAZIDE typically involves the reaction of adamantane-1-carbonyl chloride with 3-chlorobenzohydrazide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N’-(ADAMANTANE-1-CARBONYL)-3-CHLOROBENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The chlorine atom in the 3-chlorobenzohydrazide moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield adamantane-1-carboxylic acid derivatives, while reduction can produce adamantane-1-methanol derivatives.

Scientific Research Applications

N’-(ADAMANTANE-1-CARBONYL)-3-CHLOROBENZOHYDRAZIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Adamantane derivatives are known for their antiviral and antimicrobial properties, making this compound of interest for drug development.

    Industry: It can be used in the production of advanced materials, including polymers and nanomaterials, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N’-(ADAMANTANE-1-CARBONYL)-3-CHLOROBENZOHYDRAZIDE involves its interaction with specific molecular targets. The adamantane core provides a rigid and stable framework, while the carbonyl and chlorobenzohydrazide moieties interact with biological molecules or catalysts. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(ADAMANTANE-1-CARBONYL)-3-(2,4,6-TRIMETHYLPHENYL)THIOUREA: This compound features a thiourea group instead of a hydrazide moiety.

    2-(ADAMANTANE-1-CARBONYL)-N-(TERT-BUTYL)HYDRAZINE-1-CARBOTHIOAMIDE: This compound has a tert-butyl group and a carbothioamide moiety.

Uniqueness

N’-(ADAMANTANE-1-CARBONYL)-3-CHLOROBENZOHYDRAZIDE is unique due to the presence of the 3-chlorobenzohydrazide moiety, which imparts distinct chemical and biological properties. The combination of the adamantane core with the chlorobenzohydrazide group enhances its potential for various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

N'-(3-chlorobenzoyl)adamantane-1-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O2/c19-15-3-1-2-14(7-15)16(22)20-21-17(23)18-8-11-4-12(9-18)6-13(5-11)10-18/h1-3,7,11-13H,4-6,8-10H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPTOAEYXULGJPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NNC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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